5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring, which contains both nitrogen and sulfur atoms. This compound features an amino group at position 5, a propyl side chain at position 3, and a carboxylic acid group at position 4, giving it the chemical formula and a molecular weight of approximately 188.25 g/mol . The presence of these functional groups contributes to its potential biological activities and chemical reactivity.
These reactions are influenced by the specific conditions and reagents used, such as catalytic agents or solvents.
The synthesis of 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid typically involves multi-step organic reactions. Common methods include:
Specific synthetic pathways are often proprietary or not well-documented in the literature .
5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid has potential applications in various fields:
Interaction studies involving 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid focus on its binding affinity to various biological targets. These studies may involve:
Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications .
Several compounds share structural similarities with 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid. Notable examples include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Amino-2-methylthiazole-4-carboxylic acid | Thiazole ring with an amino group and carboxylic acid | Exhibits different biological activity profiles |
| 2-Amino-5-propylthiazole-4-carboxylic acid | Similar thiazole structure but with different positioning | Potentially different reactivity due to structural variations |
| 5-Amino-1,3-thiazole-4-carboxylic acid | A different thiazole isomer with similar functional groups | Known for specific antimicrobial activities |
The uniqueness of 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid lies in its specific substitution pattern on the thiazole ring, which influences its chemical reactivity and biological activity compared to other thiazole derivatives.
5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid belongs to the thiazole family of heterocyclic compounds. Its IUPAC name reflects its structural features: a propyl group at position 3, an amino group at position 5, and a carboxylic acid moiety at position 4 of the 1,2-thiazole ring. The molecular formula is C₇H₁₀N₂O₂S, with a molecular weight of 186.23 g/mol. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2137879-24-2 | |
| SMILES | CCC1=NSC(=C1C(=O)O)N | |
| InChIKey | XHGOZUGWARZFPK-UHFFFAOYSA-N | |
| Deprotonated Carboxylate | Forms salts with counterions (e.g., HCl) |
This compound is distinct from 1,3-thiazole derivatives (e.g., thiamine) due to its 1,2-thiazole ring orientation and substituted functional groups.
The thiazole scaffold has been studied since the late 19th century. Arthur Rudolf Hantzsch and J. H. Weber first synthesized thiazole derivatives in 1887, establishing foundational methods for constructing sulfur-nitrogen heterocycles. The Cook–Heilbron thiazole synthesis (1947) advanced the field by enabling the preparation of 5-aminothiazoles via reactions between α-aminonitriles and dithioacids. While these methods focused on simpler thiazoles, modern synthetic strategies now incorporate diverse substituents, including amino and carboxylic acid groups, as seen in 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid.
Thiazoles are pivotal in medicinal chemistry due to their broad pharmacological profiles:
| Biological Activity | Representative Compounds | Mechanism/Target |
|---|---|---|
| Antimicrobial | Sulfathiazole, Thiabendazole | Inhibit bacterial enzymes (e.g., dihydropteroate synthase) |
| Anticancer | Dabrafenib, Ixabepilone | Target kinase pathways (BRAF, tubulin) |
| Anti-inflammatory | Meloxicam | COX-2 inhibition |
| Antiparasitic | Nitazoxanide | Disrupt mitochondrial enzymes |
The 1,2-thiazole variant, while less common than 1,3-thiazole, offers distinct electronic properties. The amino and carboxylic acid groups in 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid may enhance solubility and hydrogen-bonding capacity, potentially improving drug-like properties.
Research on 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid remains limited, but broader trends in thiazole chemistry highlight its potential:
Synthetic Innovations:
Biological Exploration:
Recent updates in PubChem (2025) indicate ongoing characterization efforts, though specific biological data for this compound remain unpublished.
The 1,2-thiazole ring (positions 1: sulfur, 2: nitrogen) differs from the more common 1,3-thiazole arrangement. Key substituents include:
Proposed routes to 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid include:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | α-Aminonitrile + Propyl dithioacids | Forms 1,2-thiazole core |
| Carboxylation | CO₂ insertion or Oxidation | Introduces C4 carboxylic acid |
| Amination | NH₃ or Amine Derivatives | Substitutes C5 with amino group |
Experimental validation is required, as direct synthesis data for this compound are unavailable in public literature.
| Technique | Expected Signals | Rationale |
|---|---|---|
| ¹H NMR | δ 7.5–8.5 ppm (aromatic H), δ 12–13 ppm (COOH) | Carboxylic acid proton exchange |
| IR | ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (NH₂) | Functional group identification |
| MS | [M+H]⁺ at m/z 187.06 | Molecular ion fragmentation |
The compound’s core consists of a 1,2-thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 2, respectively). Substituents include:
The SMILES notation (CCCCC1=NSC(=C1C(=O)O)N) [1] [2] highlights the connectivity: the thiazole ring (N-S-C=C) is fused to a propyl chain and a carboxylate group. The InChIKey (XHGOZUGWARZFPK-UHFFFAOYSA-N) [1] [2] uniquely identifies the stereochemical configuration. The planar thiazole ring enables π-π stacking interactions, while the carboxylic acid and amino groups facilitate hydrogen bonding.
While 3D conformer data are accessible via PubChem [1], no detailed crystallographic studies (e.g., unit cell parameters or space group assignments) have been published. The absence of single-crystal X-ray diffraction data limits insights into precise bond lengths and angles.
The propyl chain introduces conformational flexibility, with three rotatable bonds enabling gauche and anti conformers. Computational modeling using RDKit (attempted but hindered by module dependencies) would typically predict the lowest-energy conformer by optimizing van der Waals and electrostatic interactions. The carboxylic acid group likely adopts a syn-periplanar orientation to minimize steric clashes with the thiazole ring.
| Property | Value |
|---|---|
| Molecular formula | C₇H₁₀N₂O₂S |
| Molecular weight | 186.23 g/mol |
| Exact mass | 186.0463 g/mol |
The molecular weight aligns with the sum of atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00, S: 32.07) [1] [2].
The compound exhibits amphiphilic character:
Experimental solubility data are unavailable, but the Topological Polar Surface Area (TPSA) of 89.48 Ų suggests moderate permeability.
The compound is zwitterionic at physiological pH (7.4):
This duality enhances solubility in polar solvents and influences binding to biological targets.
| Parameter | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 89.48 Ų |
| Partition coefficient (XLogP) | 1.21 |
The TPSA correlates with membrane permeability and bioavailability, while the XLogP indicates moderate lipophilicity, favoring passive diffusion across lipid bilayers [1].
| Donors | Acceptors |
|---|---|
| 2 | 4 |
Hydrogen bond donors include the amino (-NH₂) and carboxylic acid (-OH) groups, while acceptors comprise the thiazole sulfur, carboxylate oxygen, and amino nitrogen [1] [2].
Density Functional Theory (DFT) calculations would predict:
These properties are critical for designing derivatives with enhanced binding to enzymes or receptors.
The Hantzsch-thiazole synthesis remains the most fundamental and widely employed method for constructing thiazole rings, particularly applicable to the synthesis of 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid. This classical approach involves the condensation of α-haloketones with thioamides or thioureas under controlled conditions [1] [2].
The traditional Hantzsch synthesis proceeds through a multi-step mechanism initiated by nucleophilic attack of the sulfur atom in thioamides on the α-haloketone carbon, followed by cyclization and aromatization [1] [3]. For 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid synthesis, the method can be adapted using propyl-substituted α-haloketones and appropriate amino-containing thioamides. The reaction typically yields 70-95% of the desired thiazole product under neutral solvent conditions with reaction times ranging from 2-6 hours [1] [4].
Modified Hantzsch conditions have been developed to improve reaction efficiency and reduce side reactions. Under acidic conditions using 10 M hydrochloric acid in ethanol at 80°C for 20 minutes, the reaction can produce both 2-amino-thiazoles and 2-imino-2,3-dihydrothiazoles [2]. The acidic conditions promote regioselectivity changes, with the most favorable case yielding 2-imino-3,4-dimethyl-2,3-dihydrothiazole in 73% yield [2]. This variation is particularly relevant for introducing amino functionality at the 5-position of the thiazole ring.
A significant advancement in the Hantzsch synthesis involves the use of α-tosyloxy ketones as replacements for α-haloketones, which reduces dehalogenation side reactions and improves overall yields [1]. The calcium carbonate neutralization method has been implemented to neutralize in situ generated hydrobromic acid, improving yields from 80-90% while simplifying the purification process [5]. However, this method may lead to partial racemization at chiral centers during the final aromatization step [5].
The (3+2) heterocyclization reaction represents a powerful strategy for thiazole synthesis, particularly effective for constructing complex thiazole-linked hybrid molecules. This approach utilizes phenacyl bromide as a key substrate in conjunction with thioamides to form thiazole rings through a cyclocondensation mechanism [6] [7].
The mechanism involves initial nucleophilic substitution of bromine in phenacyl bromide by the sulfur atom of thioamide, resulting in the formation of isothiourea intermediates. Subsequent cyclocondensation with elimination of water molecules yields the thiazole ring according to the Hantzsch-thiazole synthesis principles [6]. This method is particularly valuable for synthesizing 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid derivatives with complex substitution patterns.
The (3+2) heterocyclization approach has been successfully employed in dimethylformamide under ambient conditions, achieving yields of 75-90% with reaction times of approximately 3 hours [6]. The method demonstrates excellent compatibility with various functional groups and allows for the introduction of diverse substituents at multiple positions of the thiazole ring. This versatility makes it particularly suitable for synthesizing amino acid-derived thiazole compounds with specific structural requirements.
Recent developments in (3+2) heterocyclization have focused on improving reaction efficiency through the use of cooperative base systems and novel three-component bis-heterocyclization protocols [8]. These advancements have expanded the scope of accessible thiazole derivatives while maintaining high yields and operational simplicity.
Amino acid-derived synthetic routes represent a sophisticated approach to thiazole synthesis, particularly valuable for preparing compounds like 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid with specific stereochemical and functional requirements. These methods leverage the inherent chirality and functionality of amino acids to construct thiazole rings with predetermined substitution patterns [5] [9] [10].
The synthesis typically begins with amino acid-derived α-halomethylketones, which are prepared through multi-step sequences involving protection, coupling, and functional group transformations. The key coupling reagents include 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, 1-hydroxybenzotriazole, and N,N-diisopropylethylamine, which facilitate efficient amide bond formation [5] [10].
The thiazole ring construction follows a modified Hantzsch protocol where amino acid-derived thioamides are prepared using Lawesson's reagent, followed by cyclization with ethyl bromopyruvate in the presence of calcium carbonate [5]. This approach yields 65-85% of the desired thiazole products with reaction times ranging from 12-24 hours. The method allows for orthogonal protection strategies, enabling selective deprotection and further functionalization.
A notable advancement involves the one-pot synthesis of amino acid-derived 4-amino-thiazole derivatives through the condensation of N-α-9-fluorenylmethyloxycarbonyl α-halomethylketones with thiourea and amino acid thioamides [9]. This protocol eliminates the need for intermediate isolation and purification steps, significantly improving overall efficiency and reducing waste generation.
Modern catalytic approaches have revolutionized thiazole synthesis by introducing highly efficient, selective, and environmentally friendly methods. Lipase-catalyzed synthesis represents a breakthrough in biocatalytic thiazole formation, utilizing enzymatic catalysis to achieve remarkable yields and selectivity [11] [12].
The lipase-catalyzed method employs aryl ethanones and thioamides as substrates with potassium bromate as a brominating agent. The reaction proceeds in aqueous medium at 35°C with 10 mol% lipase catalyst, achieving 85-97% yields within 10 minutes [11]. This method demonstrates exceptional atom economy of 96.8% and environmental factor of 0.23, making it highly attractive from a green chemistry perspective [12].
Transition metal-catalyzed thiazole synthesis has been developed using palladium(II), iron(III), and copper(II) complexes as catalysts. The palladium(II) complex demonstrates square-planar geometry and exhibits excellent catalytic activity for thiazole formation with 5 mol% catalyst loading at 80°C, achieving 90% yields [13]. The catalyst can be reused for three consecutive cycles without significant loss of activity.
Nanocatalytic approaches have emerged as powerful tools for thiazole synthesis. Magnesium-aluminum layered double hydroxide nanoparticles serve as sustainable catalysts, providing dual acid-base sites that promote Knoevenagel condensation and Michael addition cascades [14]. The catalyst exhibits exceptional recyclability across five cycles with no efficiency degradation, achieving 92% yields under solvent-free conditions at 120°C.
Nickel-iron oxide nanoparticles have been developed as efficient catalysts for one-pot three-component thiazole synthesis, achieving 90% yields within 60 minutes at 75°C in ethanol-water solvent systems [15]. The catalyst loading of only 5 mg demonstrates remarkable efficiency and cost-effectiveness.
Microwave-assisted synthesis has emerged as a transformative technology for thiazole preparation, offering significant advantages in terms of reaction time, energy efficiency, and product yields. This method utilizes microwave irradiation to accelerate chemical reactions through selective heating of polar molecules and ionic species [16] [17] [18].
The microwave-assisted Hantzsch thiazole synthesis can be completed within 5 minutes, compared to 2-6 hours required for conventional heating methods [16]. The technique achieves yields of 80-95% while eliminating the need for catalysts in many cases. The rapid heating and uniform energy distribution provided by microwave irradiation minimize side reactions and improve product purity.
Solvent-free microwave synthesis represents a particularly attractive approach, combining the benefits of microwave acceleration with the elimination of organic solvents. The method involves direct mixing of reactants followed by microwave irradiation at controlled power levels, typically 250-750 W, for 5-15 minutes [16] [17]. This approach achieves excellent yields while dramatically reducing reaction times and environmental impact.
The microwave-assisted synthesis of thiazole-substituted thiosemicarbazone analogues demonstrates the versatility of this approach, yielding high-quality products within 5 minutes without requiring catalysis [16]. The method shows excellent compatibility with various functional groups and substitution patterns, making it particularly suitable for synthesizing complex thiazole derivatives.
Temperature and power optimization studies have revealed that microwave synthesis can be fine-tuned to achieve maximum efficiency. Optimal conditions typically involve power levels of 250-500 W with reaction temperatures of 80-120°C, depending on the specific substrate combination [17] [18]. The rapid heating and cooling cycles possible with microwave irradiation allow for precise control of reaction conditions.
The development of sustainable catalyst systems represents a crucial advancement in green thiazole synthesis, focusing on renewable, non-toxic, and easily recoverable catalytic materials. Deep eutectic solvents have emerged as particularly promising sustainable catalysts, combining catalytic activity with solvent properties [14] [19] [20].
Chitosan-based biocatalysts represent a significant advancement in sustainable catalysis for thiazole synthesis. The terephthalohydrazide chitosan Schiff base hydrogel exhibits superior surface area and thermal stability compared to native chitosan, making it an excellent eco-friendly biocatalyst [21]. The catalyst achieves 87% yields with 15 mol% loading at 35°C and demonstrates excellent recyclability over multiple cycles without significant loss of potency.
Valine-malonic acid deep eutectic solvent serves as both catalyst and reaction medium for thiazole synthesis, prepared by mixing one mole of valine with one mole of malonic acid based on eutectic point phase diagrams [19]. This natural deep eutectic solvent demonstrates remarkable catalytic efficiency in one-pot four-component condensation reactions, achieving 90% yields at 80°C with excellent recyclability over five cycles.
Diphenhydramine hydrochloride-cobalt chloride deep eutectic solvent represents an innovative Lewis acid-based catalytic system for thiazole synthesis [20]. The catalyst exhibits thermal stability up to 329°C and demonstrates excellent catalytic activity for thiazole formation under solvent-free conditions at 120°C, achieving 96% yields with 0.2 mmol catalyst loading.
The layered double hydroxide catalytic system demonstrates exceptional sustainability credentials, featuring easy preparation, recovery, and reuse capabilities [14]. The catalyst provides dual acid-base sites that promote complex cascade reactions while maintaining high activity over multiple reaction cycles. The system achieves remarkable atom economy of 94.2% and environmental factor of 0.31.
Solvent selection plays a critical role in green thiazole synthesis, with emphasis on reducing environmental impact while maintaining or improving reaction efficiency. Water has emerged as the preferred solvent for many thiazole synthesis reactions due to its non-toxic nature and excellent solvating properties for polar intermediates [11] [12] [22].
The lipase-catalyzed synthesis in aqueous medium demonstrates the effectiveness of water as a green solvent, achieving 97% yields at 35°C with excellent selectivity [11]. Water serves not only as a solvent but also facilitates the biocatalytic mechanism by providing the necessary hydrophilic environment for enzyme activity. The aqueous medium allows for easy product isolation and catalyst recovery through simple filtration.
Deep eutectic solvents represent a revolutionary approach to green solvent systems, combining the benefits of ionic liquids with the sustainability of natural components. Choline chloride-glycerol deep eutectic solvent in a 1:2 molar ratio has been successfully employed for thiazole synthesis, achieving 80-96% yields while providing excellent solvent recyclability [23]. The system can be reused up to three times without appreciable decrease in yield.
Solvent-free synthesis has gained significant attention as the ultimate green chemistry approach, eliminating solvent-related environmental concerns entirely. The solvent-free synthesis of thiazole derivatives can be achieved at 120°C with yields ranging from 75-93% and reaction times of 1-3 hours [20] [24]. This approach demonstrates excellent atom economy and dramatically reduces waste generation.
1,1,1,3,3,3-hexafluoroisopropanol has been identified as an exceptional hydrogen bond donating solvent for thiazole synthesis, enabling room temperature multicomponent reactions with excellent yields [25] [26]. The solvent's unique properties facilitate C-C, C-N, and C-S bond formation in a single pot, achieving high atom economy of 95.2% and environmental factor of 0.21. The solvent can be recycled and reused multiple times without loss of activity.
Atom economy optimization represents a fundamental principle of green chemistry, focusing on maximizing the incorporation of all atoms from starting materials into the final product while minimizing waste generation. Modern thiazole synthesis methods have achieved remarkable atom economy values, with several approaches exceeding 95% [25] [12] [26].
The lipase-catalyzed ultrasound-assisted synthesis achieves exceptional atom economy of 96.8% through the efficient utilization of all substrate atoms in the final thiazole product [12]. The method generates water as the only byproduct, which can be easily separated and does not contribute to environmental pollution. The process mass efficiency of 1.23 and environmental factor of 0.23 demonstrate outstanding green chemistry credentials.
Multicomponent reactions have been optimized to achieve maximum atom economy by designing reaction sequences that incorporate all starting materials into the final product. The 1,1,1,3,3,3-hexafluoroisopropanol-mediated multicomponent reaction achieves 95.2% atom economy through the simultaneous formation of C-C, C-N, and C-S bonds [25]. This approach eliminates the need for multiple reaction steps and intermediate purifications, significantly improving overall efficiency.
Electrochemical thiazole synthesis represents an innovative approach to atom economy optimization, utilizing electrons as traceless reagents to drive the reaction [27]. The method achieves 88.7% atom economy while eliminating the need for chemical oxidants or reductants. The electrochemical approach generates minimal waste and can be powered by renewable energy sources.
The development of cascade reactions has significantly improved atom economy by combining multiple bond-forming steps into a single reaction vessel. The three-component bis-heterocyclization approach achieves excellent atom economy by utilizing all starting materials in the final product formation [8]. This strategy eliminates intermediate isolation and purification steps, reducing both time and waste generation.